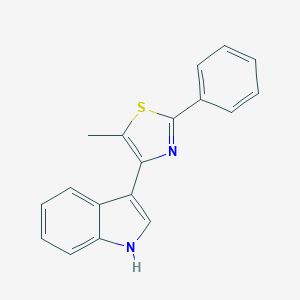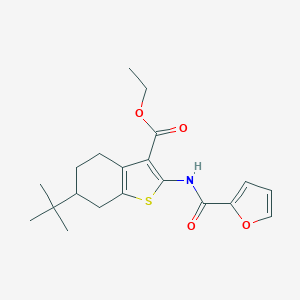
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole, also known as MTI-101, is a small molecule compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as COX-2 (cyclooxygenase-2) and MMP-9 (matrix metalloproteinase-9). These enzymes are involved in various physiological processes such as inflammation and cancer progression. Inhibition of these enzymes by 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has been found to inhibit the production of inflammatory cytokines and chemokines. These effects may contribute to its potential in treating cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity in vitro. However, there are also limitations to its use in lab experiments. 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has poor solubility in water, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research of 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more specific and effective therapeutic agents. Another direction is to explore its potential in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to evaluate its pharmacokinetics and toxicity in vivo. These studies may help to determine its potential for clinical use in the future.
Conclusion:
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole is a small molecule compound that has shown potential in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential for clinical use.
Synthesemethoden
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole can be synthesized using various methods. One of the methods involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 5-methyl-2-aminophenol in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with indole-3-carboxaldehyde to obtain 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has been studied for its potential in various scientific research applications. It has been found to have anti-cancer properties and has been tested against various cancer cell lines. 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has also been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis. Additionally, 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has been studied for its potential in treating neurological disorders such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C18H14N2S |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
4-(1H-indol-3-yl)-5-methyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C18H14N2S/c1-12-17(15-11-19-16-10-6-5-9-14(15)16)20-18(21-12)13-7-3-2-4-8-13/h2-11,19H,1H3 |
InChI-Schlüssel |
ZYDWGPRBLIRGMU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Kanonische SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)

![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289415.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)